molecular formula C10H17N3 B7904795 4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine

4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B7904795
M. Wt: 179.26 g/mol
InChI Key: FGGWKRWDVQGZCR-UHFFFAOYSA-N
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Description

4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring

Properties

IUPAC Name

4-(4,5-dimethyl-1H-pyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7-8(2)12-13-10(7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWKRWDVQGZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole with piperidine under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Dimethyl-1H-pyrazol-5-yl)piperidine
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine

Uniqueness

4-(3,4-dimethyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

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